molecular formula C18H18N4O3 B11188119 2-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B11188119
M. Wt: 338.4 g/mol
InChI Key: PSPHDQZOAXBEFE-UHFFFAOYSA-N
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Description

2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the furan-2-carbonyl group and the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction to maximize efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while nucleophilic substitution on the piperazine moiety can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 4-hydroxy-2-quinolones, which also exhibit diverse biological activities.

    Furan Derivatives: Compounds containing a furan ring, such as furan-2,3-dione derivatives, which are known for their reactivity and biological properties.

    Piperazine Derivatives: Compounds with a piperazine moiety, such as pyrazinamide, which is used as an anti-tubercular agent.

Uniqueness

The uniqueness of 2-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of structural features, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H18N4O3/c23-17-13-4-1-2-5-14(13)19-16(20-17)12-21-7-9-22(10-8-21)18(24)15-6-3-11-25-15/h1-6,11H,7-10,12H2,(H,19,20,23)

InChI Key

PSPHDQZOAXBEFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CO4

Origin of Product

United States

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